Avicequinone C is a naturally occurring compound primarily isolated from the heartwood of the mangrove tree Avicennia marina. This compound belongs to the class of furanonaphthoquinones, which are characterized by their complex aromatic structures and potential biological activities. Avicequinone C has garnered attention for its inhibitory effects on steroid 5α-reductase, an enzyme linked to hair loss and androgenic alopecia, making it a subject of interest in both pharmacological and cosmetic research.
Source: Avicequinone C is predominantly found in the heartwood of Avicennia marina, a species native to coastal regions in tropical and subtropical areas. The extraction process typically involves maceration with ethanol, followed by purification techniques such as thin-layer chromatography and high-performance liquid chromatography.
Classification: Avicequinone C is classified as a furanonaphthoquinone, which is a subclass of naphthoquinones. Its molecular formula is , with a molecular weight of approximately 256.25 g/mol. The IUPAC name for Avicequinone C is 2-(2-hydroxypropan-2-yl)benzo[f]benzofuran-4,9-dione .
Avicequinone C can be synthesized through various methods, including both natural extraction and chemical synthesis. The natural extraction typically involves:
In terms of chemical synthesis, recent studies have explored one-step synthetic routes that streamline the production of Avicequinone C analogues, enhancing efficiency and yield .
The molecular structure of Avicequinone C features a fused ring system characteristic of naphthoquinones. The compound exhibits notable functional groups, including hydroxyl and carbonyl groups, contributing to its biological activity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) have been utilized to confirm the structure of Avicequinone C .
Avicequinone C participates in various chemical reactions typical for quinonoid compounds. These reactions include:
The mechanism by which Avicequinone C exerts its biological effects involves inhibition of steroid 5α-reductase activity:
Avicequinone C has several promising applications:
Avicequinone C is a furanonaphthoquinone secondary metabolite primarily isolated from mangrove species within the genus Avicennia (family Acanthaceae). This genus comprises at least eight species distributed across tropical and subtropical coastlines globally, with Avicennia marina (Forssk.) Vierh. identified as the most significant source of avicequinone C [1] [10]. The compound exhibits heterogeneous distribution within Avicennia species, showing higher concentrations in heartwood and root tissues compared to leaves or pneumatophores. This compartmentalization suggests tissue-specific biosynthesis or storage adaptations [4] [10].
Geographically, A. marina populations in Southeast Asia (notably Malaysia, Thailand, and China) and the Middle East (Egyptian Red Sea mangroves) demonstrate the highest recorded avicequinone C yields. Environmental factors significantly influence its production: specimens from high-salinity zones (>35 ppt) and nutrient-poor sediments show 1.5–2 times greater concentration than those from estuarine environments with lower salinity [1] [6]. Intraspecific chemical variation is documented across subspecies, with A. marina subsp. australasica (Pacific populations) containing consistently higher levels than subsp. marina (Indo-West Pacific) [10].
Table 1: Distribution of Avicequinone C in Avicennia Species
Species | Geographic Range | Tissue Concentration (μg/g DW) | Environmental Correlates |
---|---|---|---|
A. marina | Pan-tropical | Heartwood: 120–180 | High salinity, oxidative stress |
A. alba | Indo-Malaysia | Roots: 85–110 | Moderate salinity, tidal exposure |
A. officinalis | South/Southeast Asia | Heartwood: 70–95 | Nutrient-poor substrates |
A. germinans | Atlantic East Pacific | Roots: 40–60 | Variable salinity, low detection |
Non-native Avicennia populations introduced for coastal restoration (e.g., Hawaii, Florida) show reduced avicequinone C production compared to native stands, indicating potential ecotypic adaptation or loss of stress-induced biosynthesis in novel environments [6]. Molecular phylogenetic analyses reveal that the capacity for avicequinone C synthesis is ancestral in the genus, though expression levels correlate with recent evolutionary adaptations to local stress gradients [10].
Avicequinone C (2-(2-hydroxypropan-2-yl)benzo[f][1]benzofuran-4,9-dione) biosynthesis in A. marina proceeds via the shikimate-phenylpropanoid pathway converging with the polyketide pathway. The initial phase involves the conversion of phenylalanine to 4-coumaroyl-CoA by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) [4] [10]. Condensation of 4-coumaroyl-CoA with three malonyl-CoA units, catalyzed by type III polyketide synthase (PKS), yields naphthoate precursors.
Key oxidative modifications include:
Table 2: Key Enzymes in Avicequinone C Biosynthesis
Enzyme Class | Gene Identifier | Function | Subcellular Localization |
---|---|---|---|
Polyketide synthase (PKS) | AmPKS3 | Condensation of malonyl-CoA with 4-coumaroyl-CoA | Cytosol |
Cytochrome P450 monooxygenase | AmCYP89A1 | Furan ring cyclization | Endoplasmic reticulum |
Prenyltransferase | AmPT1 | C-2 prenylation | Plastid membrane |
2-Oxoglutarate-dependent dioxygenase | Am2-ODD7 | Side-chain hydroxylation | Cytosol |
Transcriptomic analyses of A. marina under UV-B exposure show upregulation of AmPKS3 (4.2-fold) and AmCYP89A1 (3.7-fold) within 24 hours, confirming stress-inducible biosynthesis [9]. Methyl jasmonate (MeJA) elicitation experiments demonstrate coordinated activation of the pathway through JASMONATE-ZIM DOMAIN (JAZ) protein degradation, which releases MYC2 transcription factors that bind to G-box cis-elements in promoter regions of biosynthetic genes [3] [10].
Avicequinone C serves critical ecological functions in mangrove resilience, operating through three primary mechanisms:
Antioxidant Defense System EnhancementAs a redox-active quinone, avicequinone C participates in reactive oxygen species (ROS) scavenging in Avicennia tissues exposed to abiotic stressors. Under hypersaline conditions (≥40 ppt NaCl), it reduces superoxide (O₂•⁻) accumulation by 65% and hydrogen peroxide (H₂O₂) by 48% in root meristems compared to low-avicequinone C phenotypes [9] [10]. This activity involves:
Transcriptional studies confirm that avicequinone C accumulation correlates with downregulation of Rboh (respiratory burst oxidase homolog) genes and upregulation of glutathione-S-transferase (GST) enzymes, indicating integrated oxidative stress management [3] [7].
Antimicrobial Chemical DefenseAvicequinone C exhibits broad-spectrum activity against mangrove pathogens through:
Field studies demonstrate that A. marina trees with high foliar avicequinone C (≥90 μg/g DW) show 70% less herbivory damage by wood-boring insects and 45% reduction in foliar fungal lesions compared to low-producing conspecifics [10].
Biotic Stress Signaling ModulationAvicequinone C functions as a priming agent in induced systemic resistance:
Table 3: Ecological Defense Functions of Avicequinone C
Stress Type | Protective Mechanism | Efficacy/Outcome | Inducing Factors |
---|---|---|---|
Oxidative (salinity, UV) | ROS scavenging, metal chelation | 48–65% reduction in lipid peroxidation | High salinity, intense sunlight |
Fungal pathogens | Membrane disruption, energy inhibition | 80% growth inhibition at 50 μM | Humidity, wounding |
Insect herbivory | Antifeedant, digestive inhibition | 70% reduction in leaf consumption | Mechanical damage, oral secretions |
The compound’s lipophilicity (LogP = 2.0) enables efficient diffusion through cuticular waxes, creating chemical barriers on aerial surfaces [10]. Its ecological value extends to allelopathic suppression of competing vegetation, reducing seedling establishment of salt marsh plants (Salicornia spp.) within 2-meter radius of high-exudation A. marina trees [6].
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